![molecular formula C20H19N9O2S B2645585 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide CAS No. 2034479-19-9](/img/structure/B2645585.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N9O2S and its molecular weight is 449.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in novel transformations of amino and carbonyl/nitrile groups in thiophene-based structures for thienopyrimidine synthesis. These transformations do not yield tetrazole derivatives but rather thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one derivatives through specific reactions. New 2-azidothiophenes were synthesized for use in anionic domino reactions, leading to the creation of thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines and related compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Biological Activities and Applications
- A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential of these compounds for therapeutic applications. The structure-activity relationship (SAR) was explored to identify effective molecules (Rahmouni et al., 2016).
- The chemical structure and synthetic routes for thienopyrimidine derivatives show significant antimicrobial activity, suggesting their potential use in the development of new antimicrobial agents. This emphasizes the importance of heterocyclic compounds in pharmaceutical research (Bhuiyan et al., 2006).
Antioxidant Properties
- Novel 1H-3-indolyl derivatives containing pyridin/pyran/pyrimidin/pyrazol heterocycles have been designed, synthesized, and evaluated for their antioxidant activities. These compounds, particularly candidate 10, showed higher antioxidant activity than ascorbic acid, indicating their potential as effective antioxidants (Aziz et al., 2021).
Mechanistic Insights and Chemical Transformations
- The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines through C=N bond reduction has been studied, providing insights into the reaction mechanisms and the synthesis of new ring systems. This research contributes to the understanding of heterocyclic chemistry and the development of novel compounds (Lashmanova et al., 2019).
properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9O2S/c30-19-4-3-15(16-2-1-7-32-16)26-28(19)6-5-22-20(31)14-9-27(10-14)17-8-18(24-12-23-17)29-13-21-11-25-29/h1-4,7-8,11-14H,5-6,9-10H2,(H,22,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQSVWRFAJASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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